N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-9(2)7-16-13(19)6-10-8-21-15-17-12-5-3-4-11(12)14(20)18(10)15/h9-10H,3-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKYLPAXZWFUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1CSC2=NC3=C(CCC3)C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings, including antimicrobial properties, molecular docking studies, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a thiazolo-pyrimidine moiety. Its molecular formula is C₁₃H₁₈N₂O₂S. The presence of various functional groups contributes to its biological activity.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | < 29 |
| Staphylococcus aureus | < 40 |
| Salmonella typhimurium | < 132 |
| Candida albicans | < 207 |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity with significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
2. Analgesic and Anti-inflammatory Activity
The compound has also been investigated for its analgesic and anti-inflammatory properties. In vitro studies demonstrated that it acts as a COX-2 inhibitor, which is crucial for reducing inflammation and pain. The structure-activity relationship suggests that modifications in the thiazole and pyrimidine rings could enhance these effects .
3. Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions of this compound with target proteins involved in microbial resistance. The results indicated favorable binding affinities with key enzymes such as DNA gyrase and COX-2. The binding energies calculated suggest a strong interaction that correlates with the observed biological activities .
Case Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of various derivatives of thiazolo-pyrimidines, N-isobutyl derivatives showed superior activity compared to other analogs. This was attributed to the isobutyl group enhancing lipophilicity and cellular uptake .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory mechanisms revealed that N-isobutyl derivatives significantly reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS). The compound inhibited the expression of COX enzymes and pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Scientific Research Applications
Chemical Properties and Structure
N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide has a complex molecular structure characterized by its thiazole and pyrimidine moieties. The molecular formula is , with a molecular weight of approximately 248.34 g/mol. The compound features a unique cyclopentathiazole ring that contributes to its biological activity.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to inhibit specific enzymes involved in disease pathways. For example:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies have indicated favorable binding interactions with the active site of 5-LOX .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity against various pathogens. Investigations into the antibacterial and antifungal properties of N-isobutyl derivatives have been conducted using standard antimicrobial assays .
Anticancer Potential
The unique structural elements of this compound suggest potential anticancer properties. Studies have explored its effects on cancer cell lines through cytotoxicity assays and apoptosis induction mechanisms .
Case Study 1: Inhibition of 5-Lipoxygenase
A study conducted on a series of thiazole-containing compounds demonstrated that modifications at the nitrogen position significantly enhanced the inhibitory activity against 5-lipoxygenase. The synthesized N-isobutyl derivative was found to exhibit IC50 values comparable to established inhibitors .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, N-isobutyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine moiety in this compound is susceptible to nucleophilic substitution, particularly at electron-deficient positions.
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Key Insight : The electron-withdrawing thiazole ring adjacent to the pyrimidine enhances electrophilicity at C-4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Thiazole Ring Reactivity
The thiazole component participates in electrophilic and cycloaddition reactions due to its sulfur and nitrogen heteroatoms.
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Structural Impact : Oxidation of the thiazole sulfur alters ring aromaticity, potentially modifying biological activity.
Acetamide Side-Chain Modifications
The N-isobutyl acetamide group undergoes hydrolysis and alkylation:
Cyclopenta Ring Functionalization
The saturated cyclopenta ring is prone to dehydrogenation and oxidation:
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Mechanistic Note : Dehydrogenation enhances conjugation, potentially improving binding affinity to biological targets.
Ring-Opening Reactions
Under strong acidic or basic conditions, the thiazolo-pyrimidine ring may undergo cleavage:
Metal-Catalyzed Cross-Couplings
The compound’s halogenated derivatives (e.g., brominated at C-4) participate in cross-coupling:
Key Research Findings
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Synthetic Utility : The thiazolo-pyrimidine scaffold serves as a versatile intermediate for generating libraries of bioactive analogs .
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Stability : The compound is stable under mild acidic/basic conditions but degrades in strong oxidizers (e.g., HNO₃) .
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Biological Relevance : Functionalization at C-3 (acetamide side chain) correlates with improved pharmacokinetics in murine models.
Q & A
Q. What are the key synthetic routes for N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Thiazolopyrimidine Core Formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic or basic conditions using catalysts like HCl or KOH .
- Acetamide Group Introduction : Coupling the core with N-isobutyl acetamide via nucleophilic substitution or amidation, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., triethylamine) to enhance yields .
- Purification : Column chromatography or recrystallization in ethanol is used to isolate the final product. Reaction optimization involves adjusting temperature (60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the thiazolopyrimidine core (e.g., δ 2.5–3.5 ppm for cyclopentane protons) and acetamide group (δ 7.8–8.2 ppm for NH) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 390.12 for C₁₉H₂₃N₃O₂S) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer :
- Anti-inflammatory Activity : Tested via COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits. IC₅₀ values are compared to reference drugs like indomethacin .
- Antiviral Screening : Conducted in cell cultures (e.g., Vero cells) infected with viruses (e.g., HSV-1), measuring viral load reduction via qPCR .
- Cytotoxicity : Assessed using MTT assays on human cell lines (e.g., HEK-293) to determine selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Modification : Systematic replacement of the isobutyl group with bulkier alkyl chains (e.g., tert-butyl) or aromatic rings to evaluate steric/electronic effects on COX-2 selectivity .
- Core Heterocycle Variation : Introducing substituents (e.g., halogens, methyl groups) to the thiazolopyrimidine core to improve metabolic stability. Activity data are analyzed via 3D-QSAR models .
- Bioisosteric Replacement : Swapping the acetamide group with sulfonamide or urea to modulate solubility and binding affinity .
Q. What computational strategies are effective for predicting target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Using software like AutoDock Vina to dock the compound into COX-2 (PDB ID: 5KIR) or viral protease active sites. Key interactions (e.g., hydrogen bonds with Arg120) are validated via mutagenesis studies .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .
- Pharmacophore Modeling : Generation of 3D pharmacophores to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for virtual screening .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve IC₅₀ accuracy. Statistical tools (e.g., GraphPad Prism) fit data to sigmoidal models .
- Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity, Western blot for protein inhibition) .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety, which are cleaved in vivo .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to enhance aqueous solubility and sustained release .
- Salt Formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH, followed by solubility testing in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
